5
This Page Is Being Redirected

Important Notice: Domain Change to evitachem.com


We're excited to inform you about our domain change from thebiotek.com to evitachem.com. Rest assured, despite this transition, our unwavering commitment to providing top-notch service and high-quality chemical products remains unchanged.


What to expect:

  • Continuation of the exceptional service you've come to rely on.
  • Your existing vendor records stay valid; no need to update lists.
  • Ongoing orders placed with thebiotek.com are unaffected by this change.


We appreciate your trust and continued support as we evolve into EvitaChem while upholding the same dedication to serve you.


Sincerely,


EvitaChem

Home > Products > Screening Compounds P51054 > Posaconazole hydrate
Posaconazole hydrate - 1198769-38-8

Posaconazole hydrate

Catalog Number: EVT-253223
CAS Number: 1198769-38-8
Molecular Formula: C37H44F2N8O5
Molecular Weight: 718.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Posaconazole is a Lanosterol-14 demethylase inhibitor with an IC50 of 0.25 nM.Target: Lanosterol-14 demethylase inhibitor(or CYP51A1, P45014DM)Posaconazole has the minimal inhibitory concentration and IC50 values of 3 nM and 0.25 nM [1]. Posaconazole was active against isolates of Candida and Aspergillus spp. that exhibit resistance to fluconazole, voriconazole, and amphotericin B and was much more active than the other triazoles against zygomycetes. Posaconazole exhibited potent antifungal activity against a wide variety of clinically important fungal pathogens and was frequently more active than other azoles and amphotericin B [2].The animals infected with C. albicansSC5314 and treated with posaconazole at 2 mg/kg and caspofungin at 0.1 mg/kg survived longer than infected groups treated with posaconazole (2 mg/kg; P = 0.002) or caspofungin (0.1 mg/kg; P = 0.03) monotherapy [3].Clinical indications: Aspergillus infection; Candida infection; Chromoblastomycosis; Coccidioides infection; Fungal infection; Fusarium infection; Prophylaxis; Trypanosoma cruzi infectionFDA Approved Date:Toxicity: Nausea; vomiting; diarrhea; headache; abdominal pain; dizziness; trouble sleeping
Overview

Posaconazole hydrate is a pharmaceutical compound that belongs to the class of triazole antifungals. It is primarily used in the treatment and prevention of fungal infections, particularly in immunocompromised patients. Posaconazole is known for its broad-spectrum activity against various fungi, including Candida and Aspergillus species. The hydrate form of posaconazole is characterized by its incorporation of water molecules into the crystal structure, which can influence its solubility and bioavailability.

Source

Posaconazole was first developed by Schering-Plough (now part of Merck & Co.) and received approval from the U.S. Food and Drug Administration in 2006. The compound is synthesized from various precursors through a series of chemical reactions that involve specific solvents and catalysts.

Classification
  • Chemical Name: (2S,4S)-N-(2,4-difluorophenyl)-4-(4-{[2-(1H-imidazol-1-ylmethyl)-1H-imidazol-1-yl]methyl}phenyl)-2-methyl-1,3-thiazole-5-carboxamide
  • Drug Class: Triazole antifungal
  • Hydrate Form: Contains water molecules within its crystalline structure.
Synthesis Analysis

The synthesis of posaconazole hydrate involves several key steps that can vary based on the specific method employed. One notable method includes:

  1. Debenzylation: The benzyl ether of posaconazole is debenzylated using a mineral acid in the presence of a noble metal catalyst under hydrogen pressure at temperatures ranging from 20 °C to 80 °C. This step is crucial for obtaining a highly pure form of posaconazole.
  2. Condensation Reaction: The debenzylated compound is then condensed with another precursor in the presence of a base (such as sodium hydroxide) in an organic solvent (like methanol or ethanol) at elevated temperatures (30 °C to reflux).
  3. Isolation and Purification: After the reaction, the mixture is cooled, diluted with water, and stirred to precipitate posaconazole, which is then isolated by filtration. Further purification may involve distillation or crystallization techniques to obtain the hydrate form .
Molecular Structure Analysis

The molecular structure of posaconazole consists of multiple functional groups that contribute to its antifungal activity:

  • Core Structure: The compound features a triazole ring, which is essential for its mechanism of action against fungal pathogens.
  • Hydrate Formation: In its hydrate form, water molecules are integrated into the crystal lattice, affecting solubility and stability.

Structural Data

  • Molecular Formula: C_19H_19F_2N_5O
  • Molecular Weight: Approximately 369.39 g/mol
  • Crystallographic Data: Posaconazole hydrate exhibits distinct crystallographic properties that can be analyzed using techniques such as X-ray powder diffraction and Raman spectroscopy .
Chemical Reactions Analysis

Posaconazole undergoes various chemical reactions during its synthesis and formulation:

  1. Debenzylation Reaction:
    • Involves the removal of benzyl groups under acidic conditions.
    • Reaction conditions: Mineral acid, noble metal catalyst, hydrogen pressure.
  2. Condensation Reaction:
    • A coupling reaction where debenzylated intermediates react with other compounds to form posaconazole.
    • Base-catalyzed reactions are common in this step.
  3. Hydration Reaction:
    • Upon exposure to moisture or during crystallization processes, posaconazole can form hydrates.
    • This transformation may affect the drug's pharmacokinetics and stability .
Mechanism of Action

Posaconazole exerts its antifungal effects primarily through the inhibition of ergosterol synthesis, an essential component of fungal cell membranes. The mechanism involves:

  1. Inhibition of Lanosterol Demethylase: Posaconazole binds to the enzyme lanosterol demethylase (a cytochrome P450 enzyme), preventing the conversion of lanosterol to ergosterol.
  2. Alteration of Membrane Integrity: By inhibiting ergosterol production, posaconazole disrupts membrane integrity, leading to increased permeability and ultimately cell death.
  3. Broad-Spectrum Activity: This mechanism allows posaconazole to be effective against a wide range of fungi, including those resistant to other antifungal agents .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Posaconazole hydrate shows improved solubility compared to its anhydrous form due to the presence of water molecules.

Chemical Properties

  • Stability: The stability of posaconazole hydrate can be influenced by environmental factors such as humidity and temperature.
  • Thermal Behavior: Thermal analysis techniques like thermogravimetric analysis indicate how posaconazole hydrates lose water upon heating, affecting their phase transitions .
Applications

Posaconazole hydrate has several important applications in medicine:

  1. Antifungal Therapy: Used for treating invasive fungal infections in immunocompromised patients, such as those undergoing chemotherapy or organ transplantation.
  2. Prophylaxis: Administered as a preventive measure against fungal infections in high-risk populations.
  3. Research Applications: Studied for its cocrystal forms with amino acids and other compounds to enhance solubility and bioavailability while maintaining therapeutic efficacy .
Introduction to Posaconazole Hydrate

Historical Development of Triazole Antifungals

The evolution of azole antifungals represents a paradigm shift in medical mycology:

  • First-generation agents: Ketoconazole (1980s) enabled oral systemic treatment but faced hepatotoxicity limitations and erratic absorption [6].
  • Second-generation triazoles: Fluconazole and itraconazole offered improved safety profiles, yet gaps remained in spectra (e.g., limited Aspergillus activity for fluconazole) and pharmacokinetics (itraconazole’s absorption variability) [3] [6].
  • Next-generation expansion: Voriconazole and posaconazole were developed to overcome resistance and spectrum limitations. Posaconazole, structurally derived from itraconazole, features fluorine substitutions and hydroxylated triazolone side chains that enhance potency against resistant fungi and zygomycetes [3] [8]. This deliberate molecular optimization positioned posaconazole as a cornerstone agent for immunocompromised patients.

Role of Hydrate Forms in Pharmaceutical Science

Hydrate formation profoundly influences drug behavior:

  • Stability modulation: Water molecules integrate into crystal lattices, potentially improving physical stability under humid conditions. Posaconazole Form-S resists dehydration better than metastable anhydrous forms [5] [9].
  • Bioavailability implications: Hydrates typically exhibit reduced aqueous solubility compared to anhydrates due to stronger crystal lattice energies. However, in posaconazole’s case, Form-S enables uniform suspension behavior, facilitating dose delivery despite low intrinsic solubility (water solubility: <1 µg/mL) [7] [9].
  • Processing challenges: Hydrate conversion risks during manufacturing (e.g., drying, milling) necessitate stringent control. Posaconazole Form I (anhydrous) converts to Form-S upon water exposure, but incomplete conversion yields polymorphic mixtures affecting dissolution [7].

Table 1: Characteristics of Posaconazole Solid Forms

FormTypeWater MoleculesStability in WaterXRPD Peaks (Characteristic, 2θ)
Form IAnhydrous0Low10.2°, 16.8°, 20.1°
Form-SHydrate3High (with excipients)5.6°, 17.2°, 22.4°
Form AHydrate2Moderate6.8°, 13.6°, 27.1°

Clinical Significance in Immunocompromised Populations

Posaconazole’s clinical value centers on its unique activity profile:

  • Spectrum breadth: Demonstrates fungistatic activity against Candida spp. (including fluconazole-resistant strains) and fungicidal action against Aspergillus and Mucormycetes [2] [3]. Against zygomycetes, posaconazole MICs (0.03–8 µg/mL) are significantly lower than voriconazole or itraconazole [2] [8].
  • Prophylactic superiority: A meta-analysis of 1,617 immunocompromised patients revealed posaconazole prophylaxis reduced invasive fungal infections (IFIs) by 57% versus comparators (RR 0.43, 95% CI 0.28–0.66, p=0.0001), particularly in acute myeloid leukemia and hematopoietic stem cell transplant (HSCT) recipients [4].
  • Formulation-dependent efficacy: The original oral suspension exhibited variable bioavailability (8–47% fasting) due to food-dependent absorption. Coadministration with high-fat meals increased exposure 4-fold, while nutritional supplements (Boost Plus®) elevated AUC by 37% [8]. This variability necessitated delayed-release tablets with superior consistency (Table 2).

Table 2: Bioavailability Comparisons Across Posaconazole Formulations

FormulationDosingRelative BioavailabilityFood EffectT~max~ (hr)
Oral suspension200 mg TID1.0 (reference)4-fold ↑ with high-fat meal4–5
Delayed-release tablet300 mg QD1.37Minimal (once-daily dosing)4–6
Intravenous solution300 mg infusion1.54Not applicableEnd of infusion

Rationale for Investigating Hydrate-Specific Properties

Understanding Form-S behavior is essential because:

  • Suspension stability: Form-S exists in commercial suspensions but reverts to Form I if improperly dried during analysis. Centrifugation-based isolation preserves Form-S integrity for characterization [7].
  • Kinetic stabilization: Although Form-S is not the thermodynamically stable hydrate in pure water (converts to Form A in 2 weeks), polysorbate 80 in the suspension formulation inhibits this conversion via surface adsorption on crystal faces [9].
  • Performance implications: Hydrate structure impacts dissolution kinetics. Form-S exhibits slower dissolution than Form I but maintains supersaturation longer, potentially enhancing absorption in the gastrointestinal tract [5] [9]. Raman mapping confirms hydrate homogeneity correlates with consistent drug release in suspensions [7].

Properties

CAS Number

1198769-38-8

Product Name

Posaconazole hydrate

IUPAC Name

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one;hydrate

Molecular Formula

C37H44F2N8O5

Molecular Weight

718.79

InChI

InChI=1S/C37H42F2N8O4.H2O/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39;/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3;1H2/t26-,27+,35-,37-;/m0./s1

SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F.O

Synonyms

4-(4-(4-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3S)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one hydrate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.